molecular formula C15H12BrN3O B5503021 6-bromo-N-(2-methoxyphenyl)quinazolin-4-amine

6-bromo-N-(2-methoxyphenyl)quinazolin-4-amine

Cat. No.: B5503021
M. Wt: 330.18 g/mol
InChI Key: DQIMOXIZLFEENS-UHFFFAOYSA-N
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Description

6-bromo-N-(2-methoxyphenyl)quinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds that have garnered significant attention due to their diverse biological activities and potential therapeutic applications. This compound, in particular, is characterized by the presence of a bromine atom at the 6th position and a methoxyphenyl group at the N-position of the quinazoline ring.

Properties

IUPAC Name

6-bromo-N-(2-methoxyphenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O/c1-20-14-5-3-2-4-13(14)19-15-11-8-10(16)6-7-12(11)17-9-18-15/h2-9H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIMOXIZLFEENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2-methoxyphenyl)quinazolin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzonitrile and 2-methoxyaniline.

    Formation of Quinazoline Core: The quinazoline core is formed through a cyclization reaction. This can be achieved by reacting 2-aminobenzonitrile with formamide under acidic conditions to yield quinazolin-4-amine.

    Bromination: The quinazolin-4-amine is then brominated at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.

    N-Substitution: Finally, the brominated quinazoline is reacted with 2-methoxyaniline under basic conditions to introduce the methoxyphenyl group at the N-position.

Industrial Production Methods

Industrial production of 6-bromo-N-(2-methoxyphenyl)quinazolin-4-amine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(2-methoxyphenyl)quinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the quinazoline ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted quinazoline derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

6-bromo-N-(2-methoxyphenyl)quinazolin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 6-bromo-N-(2-methoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-quinazolin-4(3H)-one
  • 2-(4-chlorophenyl)-quinazolin-4(3H)-one
  • N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine

Uniqueness

6-bromo-N-(2-methoxyphenyl)quinazolin-4-amine is unique due to the presence of both a bromine atom and a methoxyphenyl group, which confer distinct chemical and biological properties. These structural features contribute to its specific interactions with molecular targets and its potential therapeutic applications.

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